2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 35197-64-9
VCID: VC1978469
InChI: InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br
Molecular Formula: C12H10BrNO4
Molecular Weight: 312.12 g/mol

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

CAS No.: 35197-64-9

Cat. No.: VC1978469

Molecular Formula: C12H10BrNO4

Molecular Weight: 312.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid - 35197-64-9

Specification

CAS No. 35197-64-9
Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
IUPAC Name 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid
Standard InChI InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18)
Standard InChI Key PALKPTNUIUCQQI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br

Introduction

Chemical Identity and Structure

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a halogenated organic compound with a carboxylic acid functional group. It contains an isoindoline-1,3-dione (phthalimide) moiety connected to a bromine-substituted butanoic acid chain.

Basic Identification Parameters

The compound can be identified through various standard chemical identifiers as detailed in Table 1.

Table 1: Identification Parameters of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

ParameterValue
CAS Number35197-64-9
IUPAC Name2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Molecular FormulaC₁₂H₁₀BrNO₄
Molecular Weight312.12 g/mol
Standard InChIInChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18)
Standard InChIKeyPALKPTNUIUCQQI-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br

The compound possesses a stereogenic center at the alpha carbon (C-2) of the butanoic acid chain, which can exist in both R and S configurations. The S-isomer is designated as (2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is essential for its application in research and development settings.

Physical Properties

The physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

PropertyValueReference
Physical StateSolid-
Density1.7±0.1 g/cm³
Boiling Point471.0±35.0 °C (at 760 mmHg)
Melting PointNot available
Flash Point238.7±25.9 °C
Storage Condition2-8°C

Chemical Properties and Structural Characteristics

The chemical behavior of the compound is influenced by its functional groups and structural elements, as outlined in Table 3.

Table 3: Chemical Properties and Structural Characteristics

PropertyValueReference
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass310.97932 Da
LogP2.56
Polar Surface Area (PSA)74.68000
Vapour Pressure0.0±1.2 mmHg at 25°C
Index of Refraction1.642

The compound contains several reactive functional groups, including:

  • A carboxylic acid group (-COOH)

  • A bromine atom at the alpha position to the carboxylic acid

  • A phthalimide moiety (cyclic imide)

These functional groups contribute to its chemical reactivity and potential applications in organic synthesis.

Synthesis and Production Methods

The synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

Synthetic Pathway

The primary synthetic route involves the following reaction:

4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID + Br₂/P → 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Reaction Conditions and Parameters

The synthesis requires specific conditions for optimal yield as detailed in Table 4.

Table 4: Synthesis Parameters for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

ParameterConditionReference
ReagentsPhosphorus, bromine in tetrachloromethane
Reaction TemperatureHeating
Reaction Time6-8 hours
Yield96%
ReferenceJournal of Organic Chemistry, 1990, vol. 55, #14, p. 4246-4255

The synthetic procedure typically involves the alpha-bromination of the carboxylic acid precursor, where the bromine is introduced at the carbon adjacent to the carboxyl group. The reaction is conducted under controlled conditions to ensure regioselectivity and high yield.

Applications in Research and Development

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has numerous applications in scientific research and pharmaceutical development.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its unique structural features and reactivity pattern:

  • It functions as a key intermediate in the synthesis of complex organic molecules

  • The alpha-bromo acid moiety allows for nucleophilic substitution reactions, enabling the introduction of various functional groups

  • The phthalimide group serves as a protected amine, which can be deprotected to reveal a primary amine functionality

  • The compound can participate in various transformations including alkylation, condensation, and coupling reactions

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has significant value:

  • It serves as a precursor in the development of drug candidates targeting specific enzyme pathways or receptors

  • Its application extends to the synthesis of compounds with potential therapeutic properties, including:

    • Anti-inflammatory agents

    • Anticancer compounds

    • Antimicrobial agents

  • It is employed in mechanistic studies to understand biological processes and disease pathways

Supplier/SourceQuantityPricePurityReference
Various suppliers100 mgApproximately $24.00Not specified
MySkinRecipes0.050 g฿1,557.0095%
MySkinRecipes0.250 g฿4,716.0095%
MolCoreVariousQuote requiredNLT 98%
ParameterInformationReference
GHS PictogramWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP280-P305+P351+P338-P310
Hazard CodesXi (Irritant)

Related Compounds and Structural Analogs

Several structural analogs and related compounds of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been identified and studied.

Stereoisomers

The compound possesses a stereogenic center and can exist as stereoisomers:

  • (2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the S-isomer)

  • (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the R-isomer)

Structural Analogs

Several structural analogs have been reported, including:

  • 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid - differs in the position of the bromine atom, which is on the aromatic ring rather than the aliphatic chain

  • 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanal - the aldehyde analog of the target compound

  • 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid - the non-brominated precursor

  • Other related compounds include:

    • 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid

    • 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid

    • 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

    • 11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid

These structural analogs often share similar reactivity patterns and applications in organic synthesis, though with varying degrees of activity and specificity.

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